REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=[O:11])[CH3:10])=[C:4](F)[CH:3]=1.[Li]CCCC.FC(F)(F)C[I:21].[ClH:24]>C1COCC1>[Cl:24][C:6]1[C:7]([I:21])=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[NH:8][C:9](=[O:11])[CH3:10]
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)NC(C)=O)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
147 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
46.2 g
|
Type
|
reactant
|
Smiles
|
FC(CI)(F)F
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
-65 (± 5) °C
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Type
|
CUSTOM
|
Details
|
The reaction is stirred between −60 to −70° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below −60° C.
|
Type
|
ADDITION
|
Details
|
is added slowly
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (200 mL×3)
|
Type
|
WASH
|
Details
|
The organic layers are combined washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
The solvents are removed
|
Type
|
STIRRING
|
Details
|
the residue is stirred in ether
|
Type
|
WAIT
|
Details
|
hexanes (1:2, 120 mL) for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
A solid precipitate is filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1I)Cl)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |